molecular formula C10H14FN B12966515 N-Benzyl-2-fluoro-N-methylethan-1-amine

N-Benzyl-2-fluoro-N-methylethan-1-amine

Cat. No.: B12966515
M. Wt: 167.22 g/mol
InChI Key: PXARNLVPWFQORW-UHFFFAOYSA-N
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Description

N-Benzyl-2-fluoro-N-methylethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a fluorine atom, and a methyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-fluoro-N-methylethan-1-amine typically involves the reaction of benzylamine with 2-fluoroethylamine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-fluoro-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide, cyanide, and thiolate ions in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted amines with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-Benzyl-2-fluoro-N-methylethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-Benzyl-2-fluoro-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-chloro-N-methylethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    N-Benzyl-2-bromo-N-methylethan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    N-Benzyl-2-iodo-N-methylethan-1-amine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-Benzyl-2-fluoro-N-methylethan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

N-benzyl-2-fluoro-N-methylethanamine

InChI

InChI=1S/C10H14FN/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

PXARNLVPWFQORW-UHFFFAOYSA-N

Canonical SMILES

CN(CCF)CC1=CC=CC=C1

Origin of Product

United States

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